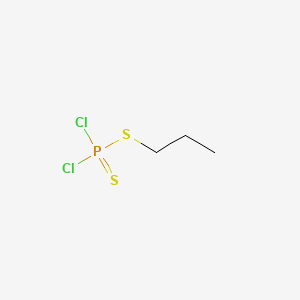
strontium;bis(trifluoromethylsulfonyl)azanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium;bis(trifluoromethylsulfonyl)azanide is a chemical compound with the molecular formula C4F12N2O8S4Sr. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of strontium cations and bis(trifluoromethylsulfonyl)azanide anions, which contribute to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of strontium;bis(trifluoromethylsulfonyl)azanide typically involves the reaction of strontium salts with bis(trifluoromethylsulfonyl)azanide precursors. One common method is the reaction of strontium chloride with bis(trifluoromethylsulfonyl)azanide in an organic solvent such as acetonitrile. The reaction is usually carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Strontium;bis(trifluoromethylsulfonyl)azanide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bis(trifluoromethylsulfonyl)azanide anion acts as a leaving group.
Coordination Reactions: The strontium cation can form coordination complexes with other ligands, enhancing its reactivity in different chemical environments.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents like acetonitrile, dichloromethane, and tetrahydrofuran. Reactions are typically carried out under inert atmosphere conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the products may include substituted organic compounds and strontium salts .
Applications De Recherche Scientifique
Strontium;bis(trifluoromethylsulfonyl)azanide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions requiring strong nucleophiles or leaving groups.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of strontium;bis(trifluoromethylsulfonyl)azanide involves its ability to interact with various molecular targets and pathways. The strontium cation can form coordination complexes with other molecules, influencing their reactivity and stability. The bis(trifluoromethylsulfonyl)azanide anion can act as a strong nucleophile or leaving group, facilitating various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc bis(trifluoromethylsulfonyl)azanide: Similar in structure but contains zinc instead of strontium.
Lithium bis(trifluoromethylsulfonyl)azanide: Contains lithium and is widely used in lithium-ion batteries due to its high conductivity and stability.
Uniqueness
Strontium;bis(trifluoromethylsulfonyl)azanide is unique due to the presence of strontium, which imparts specific properties such as higher coordination numbers and different reactivity compared to its zinc and lithium counterparts. This makes it suitable for specialized applications in materials science and catalysis .
Propriétés
Formule moléculaire |
C4F12N2O8S4Sr |
|---|---|
Poids moléculaire |
647.9 g/mol |
Nom IUPAC |
strontium;bis(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/2C2F6NO4S2.Sr/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Clé InChI |
DIMYICIXZTVMOY-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate](/img/structure/B12093257.png)




![2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B12093280.png)

![2-[2-(3-Fluorophenoxy)ethoxy]acetic acid](/img/structure/B12093290.png)
![[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate;hydrochloride](/img/structure/B12093298.png)



